molecular formula C10H18N2O4 B7976906 2-(Cyclohexylmethylcarbamoylamino)oxyacetic acid

2-(Cyclohexylmethylcarbamoylamino)oxyacetic acid

Cat. No.: B7976906
M. Wt: 230.26 g/mol
InChI Key: WJNPTZFPCJKVHT-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethylcarbamoylamino)oxyacetic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclohexylmethyl group attached to a carbamoylamino moiety, linked to an oxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexylmethylcarbamoylamino)oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxyacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

2-(Cyclohexylmethylcarbamoylamino)oxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethylcarbamoylamino)oxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites, while the cyclohexylmethyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    Aminooxyacetic acid: Shares the oxyacetic acid backbone but lacks the cyclohexylmethyl and carbamoylamino groups.

    Cyclohexylamine derivatives: Compounds with similar cyclohexylmethyl groups but different functional groups attached.

Uniqueness: 2-(Cyclohexylmethylcarbamoylamino)oxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

2-(cyclohexylmethylcarbamoylamino)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c13-9(14)7-16-12-10(15)11-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNPTZFPCJKVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)NOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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